![molecular formula C14H13N3 B13871002 (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine is a compound that features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic ring system consisting of a pyrrole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functionalization at the desired positions.
Preparation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl or carboxyl derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a scaffold for the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A core structure similar to (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine, used in various chemical and biological applications.
7-Azaindole: Another compound with a similar bicyclic structure, known for its use in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the phenylmethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and drugs .
Eigenschaften
Molekularformel |
C14H13N3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H13N3/c15-9-10-3-5-11(6-4-10)13-8-12-2-1-7-16-14(12)17-13/h1-8H,9,15H2,(H,16,17) |
InChI-Schlüssel |
NUUYAANXMBNNNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)CN)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

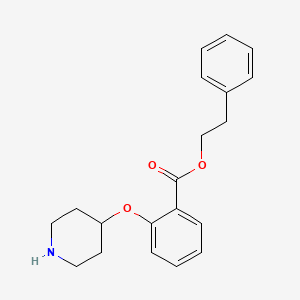


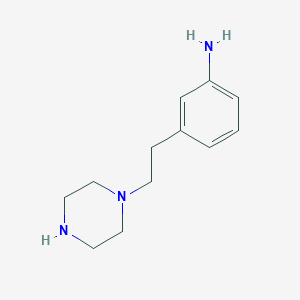
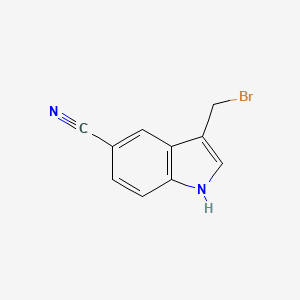

![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
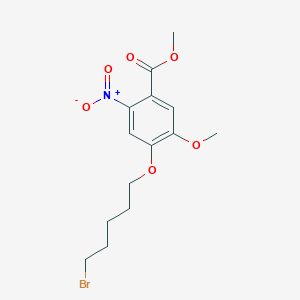
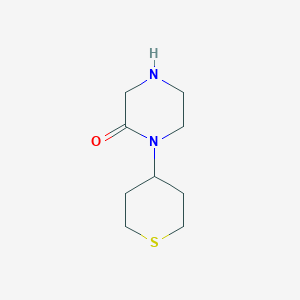
![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
